molecular formula C11H20O3 B569168 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) CAS No. 121680-73-7

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI)

Cat. No.: B569168
CAS No.: 121680-73-7
M. Wt: 200.278
InChI Key: AEGOCBSWODAHBF-UHFFFAOYSA-N
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Description

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by a dioxane ring substituted with a cyclopentyloxy methyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring. The cyclopentyloxy methyl group is introduced through nucleophilic substitution reactions, where a cyclopentyl alcohol reacts with a halomethyl dioxane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxane ring or the cyclopentyloxy methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane,2-methyl-: Lacks the cyclopentyloxy methyl group, resulting in different chemical properties and reactivity.

    1,3-Dioxane,2-[(methoxy)methyl]-2-methyl-: Contains a methoxy group instead of a cyclopentyloxy group, leading to variations in its chemical behavior.

Uniqueness

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

CAS No.

121680-73-7

Molecular Formula

C11H20O3

Molecular Weight

200.278

IUPAC Name

2-(cyclopentyloxymethyl)-2-methyl-1,3-dioxane

InChI

InChI=1S/C11H20O3/c1-11(13-7-4-8-14-11)9-12-10-5-2-3-6-10/h10H,2-9H2,1H3

InChI Key

AEGOCBSWODAHBF-UHFFFAOYSA-N

SMILES

CC1(OCCCO1)COC2CCCC2

Synonyms

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI)

Origin of Product

United States

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